13-Hydroxy-8,11,13-podocarpatriene-18-oic acid

Catalog No.
S12892128
CAS No.
M.F
C17H22O3
M. Wt
274.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
13-Hydroxy-8,11,13-podocarpatriene-18-oic acid

Product Name

13-Hydroxy-8,11,13-podocarpatriene-18-oic acid

IUPAC Name

(1R,4aS,10aR)-7-hydroxy-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylic acid

Molecular Formula

C17H22O3

Molecular Weight

274.35 g/mol

InChI

InChI=1S/C17H22O3/c1-16-8-3-9-17(2,15(19)20)14(16)7-4-11-10-12(18)5-6-13(11)16/h5-6,10,14,18H,3-4,7-9H2,1-2H3,(H,19,20)/t14-,16-,17-/m1/s1

InChI Key

DWHTYLMRWXUGJL-DJIMGWMZSA-N

Canonical SMILES

CC12CCCC(C1CCC3=C2C=CC(=C3)O)(C)C(=O)O

Isomeric SMILES

C[C@]12CCC[C@@]([C@@H]1CCC3=C2C=CC(=C3)O)(C)C(=O)O

13-Hydroxy-8,11,13-podocarpatrien-18-oic acid is a natural product found in Pinus yunnanensis with data available.

13-Hydroxy-8,11,13-podocarpatriene-18-oic acid is a naturally occurring compound primarily isolated from the bark of Pinus yunnanensis Franch. This compound belongs to the class of podocarpatrienes, which are a group of terpenoids characterized by their unique structural features and biological activities. The molecular formula for 13-Hydroxy-8,11,13-podocarpatriene-18-oic acid is C₁₇H₂₂O₃, and it has been studied for its potential therapeutic applications due to its bioactive properties .

The chemical reactivity of 13-Hydroxy-8,11,13-podocarpatriene-18-oic acid can be attributed to the presence of functional groups such as hydroxyl and carboxylic acid groups. These groups allow for various chemical transformations, including:

  • Esterification: Reaction with alcohols to form esters.
  • Oxidation: Conversion of the hydroxyl group to carbonyl groups under oxidative conditions.
  • Reduction: The carboxylic acid can be reduced to an alcohol.

These reactions can be utilized in synthetic pathways to derive related compounds or modify the structure for enhanced biological activity.

Studies have indicated that 13-Hydroxy-8,11,13-podocarpatriene-18-oic acid exhibits significant biological activities, including:

  • Antioxidant Activity: It has been shown to scavenge free radicals, thereby protecting cells from oxidative stress.
  • Anti-inflammatory Properties: The compound may inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.
  • Antimicrobial Effects: Preliminary studies suggest activity against various bacterial strains, indicating potential use in pharmaceutical applications .

Synthesis of 13-Hydroxy-8,11,13-podocarpatriene-18-oic acid can be achieved through several methods:

  • Natural Extraction: Isolated from Pinus yunnanensis using solvent extraction techniques.
  • Total Synthesis: Laboratory synthesis can involve multi-step organic reactions starting from simpler terpenoid precursors. This often includes cyclization and functional group modifications.
  • Biotransformation: Utilizing microbial fermentation processes to convert precursor compounds into the desired product through enzymatic reactions .

The potential applications of 13-Hydroxy-8,11,13-podocarpatriene-18-oic acid span various fields:

  • Pharmaceuticals: Due to its anti-inflammatory and antioxidant properties, it could be developed into therapeutic agents for chronic diseases.
  • Cosmetics: Its antioxidant properties make it suitable for use in skincare formulations aimed at reducing oxidative damage.
  • Food Industry: As a natural preservative with antimicrobial properties, it may be used in food preservation .

Interaction studies involving 13-Hydroxy-8,11,13-podocarpatriene-18-oic acid have focused on its effects on biological systems. Research indicates that this compound may interact with various cellular pathways:

  • Cell Signaling Pathways: It may modulate pathways involved in inflammation and apoptosis.
  • Drug Interactions: Preliminary studies suggest potential synergistic effects when combined with other anti-inflammatory agents .

Several compounds share structural similarities with 13-Hydroxy-8,11,13-podocarpatriene-18-oic acid. Here is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
Podocarpic AcidC₁₈H₂₄O₃Naturally occurring; anti-inflammatory properties.
TaxifolinC₁₅H₁₄O₇Flavonoid; strong antioxidant activity.
6-Hydroxykaurenoic AcidC₂₀H₂₄O₃Found in various plants; anti-cancer properties.

Uniqueness of 13-Hydroxy-8,11,13-podocarpatriene-18-oic Acid

What sets 13-Hydroxy-8,11,13-podocarpatriene-18-oic acid apart is its specific hydroxyl and carboxylic acid functional groups that contribute to its distinct biological activities. Unlike other similar compounds like podocarpic acid or taxifolin, this compound shows a unique profile in terms of both chemical reactivity and potential therapeutic applications.

Initial Isolation from Pinus yunnanensis

The initial isolation of 13-Hydroxy-8,11,13-podocarpatriene-18-oic acid was achieved from the bark of Pinus yunnanensis Franch., marking a significant milestone in natural product chemistry [4] [12]. This discovery was part of a comprehensive phytochemical investigation conducted by researchers at the Kunming Institute of Botany, Chinese Academy of Sciences, led by Tao Feng and colleagues in 2010 [12] [17]. The research team employed systematic extraction and chromatographic separation techniques to isolate this compound along with other diterpenoids from the bark material [12].

The isolation process involved the extraction of dried bark material from Pinus yunnanensis using conventional solvent extraction methods [4] [12]. The researchers utilized a multi-step purification protocol that included silica gel column chromatography and high-performance liquid chromatography to achieve the separation and purification of 13-Hydroxy-8,11,13-podocarpatriene-18-oic acid [12]. This methodical approach was essential given the complex nature of the plant extract and the presence of multiple structurally related compounds [17].

Pinus yunnanensis, commonly known as Yunnan pine, is an evergreen coniferous tree species endemic to southwestern China [10] [12]. The species has been recognized as a valuable source of bioactive natural products, particularly diterpenoids with diverse structural features and biological activities [10] [12]. The bark of this pine species proved to be particularly rich in podocarpane-type diterpenoids, making it an important natural source for the discovery of these structurally unique compounds [12] [17].

Table 2: Discovery and Source Information

AspectDetails
Source PlantPinus yunnanensis Franch.
Plant PartBark
Research InstitutionKunming Institute of Botany, Chinese Academy of Sciences
Principal InvestigatorsTao Feng, Xiang-Hai Cai, Qin-Gang Tan, Xiao-Dong Luo
Year of Discovery2010
Publication JournalZeitschrift für Naturforschung Section B
Isolation MethodSolvent extraction followed by chromatographic purification

The significance of this isolation extends beyond the discovery of a single compound, as it contributed to the broader understanding of the chemical diversity present within the Pinaceae family [12] [17]. The research findings demonstrated that Pinus yunnanensis bark contains a complex mixture of diterpenoids, including both known and previously undescribed compounds [12]. This discovery has subsequently influenced further phytochemical investigations of related pine species and has contributed to the growing body of knowledge regarding the chemical ecology of coniferous trees [17].

Chronological Evolution of Structural Characterization

The structural characterization of 13-Hydroxy-8,11,13-podocarpatriene-18-oic acid and related podocarpane diterpenoids has evolved significantly over several decades, reflecting advances in analytical chemistry and spectroscopic techniques [14] [18] [30]. The historical development of structural elucidation methods for this class of compounds can be traced through distinct periods, each characterized by the introduction and refinement of specific analytical approaches [18] [30].

During the early period of diterpenoid research in the 1960s and 1970s, structural determination relied primarily on classical chemical degradation methods combined with mass spectrometry and infrared spectroscopy [14] [18]. Mass spectrometric studies on podocarpa-8,11,13-triene esters, aldehydes, and alcohols with oxygenated substituents were among the first systematic approaches to understanding these complex molecular structures [14]. These early investigations provided fundamental insights into the fragmentation patterns and structural features of podocarpane derivatives, laying the groundwork for more sophisticated analytical approaches [14] [18].

The introduction and widespread adoption of nuclear magnetic resonance spectroscopy in the 1980s and 1990s revolutionized the structural characterization of diterpenoids [21] [22]. Proton nuclear magnetic resonance and carbon-13 nuclear magnetic resonance spectroscopy enabled researchers to determine detailed structural features, including stereochemical configurations and substituent positions [2] [12]. The development of two-dimensional nuclear magnetic resonance techniques, including correlation spectroscopy, heteronuclear single quantum coherence, and heteronuclear multiple bond correlation experiments, provided unprecedented detail in structural assignments [6] [12].

Table 3: Chronological Evolution of Structural Characterization Methods

Time PeriodAvailable MethodsKey DevelopmentsApplications to Podocarpane Compounds
1960s-1970sMass spectrometry, Infrared spectroscopy, Chemical degradationBasic structural framework determinationInitial structural studies of podocarpa-8,11,13-triene derivatives
1980s-1990sNuclear magnetic resonance spectroscopy, Advanced mass spectrometryDetailed structural and stereochemical analysisComplete structure elucidation of podocarpane diterpenoids
2000sTwo-dimensional nuclear magnetic resonance, High-resolution mass spectrometryComprehensive structural characterizationAbsolute configuration determination
2010s-PresentUltra-high resolution mass spectrometry, Advanced computational methodsIntegration of spectroscopic and computational approachesComplete characterization including biological activity relationships

The advancement of high-resolution mass spectrometry techniques in the 2000s provided additional capabilities for accurate molecular weight determination and elemental composition analysis [1] [4]. Electrospray ionization mass spectrometry and other soft ionization techniques enabled the analysis of intact molecular ions, facilitating the characterization of thermally labile compounds like 13-Hydroxy-8,11,13-podocarpatriene-18-oic acid [2] [6]. These developments were particularly important for distinguishing between closely related structural isomers and confirming molecular formulas [4].

The most recent period, from 2010 onwards, has been characterized by the integration of multiple analytical techniques with computational chemistry approaches [2] [12]. The structural characterization of 13-Hydroxy-8,11,13-podocarpatriene-18-oic acid exemplifies this modern approach, utilizing comprehensive nuclear magnetic resonance analysis, high-resolution mass spectrometry, and computational modeling to establish complete structural assignments [12]. The use of rotating frame nuclear Overhauser enhancement spectroscopy experiments has been particularly valuable for determining relative stereochemical configurations in these complex tricyclic systems [6].

The evolution of structural characterization methods has also been influenced by advances in sample preparation and purification techniques [12] [17]. Modern chromatographic methods, including high-performance liquid chromatography and medium-pressure liquid chromatography, have enabled the isolation of compounds in sufficient purity and quantity for comprehensive spectroscopic analysis [6] [12]. These improvements have been essential for the detailed characterization of minor constituents like 13-Hydroxy-8,11,13-podocarpatriene-18-oic acid, which are often present in relatively low concentrations in natural sources [12].

The chronological development of analytical capabilities has fundamentally transformed the field of natural product chemistry, enabling researchers to characterize increasingly complex molecular structures with greater precision and confidence [22] [24]. The case of 13-Hydroxy-8,11,13-podocarpatriene-18-oic acid illustrates how the integration of multiple analytical approaches has led to comprehensive structural understanding, from initial isolation through complete three-dimensional structural determination [12] [17].

Two-Dimensional and Three-Dimensional Structural Features

13-Hydroxy-8,11,13-podocarpatriene-18-oic acid represents a distinctive member of the diterpenoid class, characterized by its unique tricyclic phenanthrene-based architecture [1]. The compound possesses the molecular formula C17H22O3 with a molecular weight of 274.35 g/mol and is registered under CAS number 61597-83-9 [1] [2]. This natural product has been isolated primarily from the bark of Pinus yunnanensis Franch, where it exists as a crystalline solid requiring dry storage conditions at 2-8°C [3] [4].

The structural framework of this compound is built upon a podocarpatriene skeleton, which consists of a tricyclic [6-6-6] ring system characteristic of the phenanthrene class of polycyclic aromatic hydrocarbons [1] [5]. The compound contains five degrees of unsaturation, with four degrees attributed to the aromatic ring system and one degree to the carboxylic acid functionality [1]. The aromatic nature of the C-ring distinguishes this compound from many other diterpenoids, providing it with enhanced stability and unique chemical properties.

Skeletal Framework and Functional Group Analysis

The skeletal framework of 13-Hydroxy-8,11,13-podocarpatriene-18-oic acid is characterized by a tricyclic system where the A-ring and B-ring are saturated cyclohexane structures, while the C-ring maintains full aromaticity [5] [6]. The compound exhibits a characteristic substitution pattern with a hydroxyl group positioned at carbon-13, which corresponds to the 7-position of the aromatic ring system, and a carboxylic acid group attached to the quaternary carbon at position 18 [1] [5].

The functional group analysis reveals the presence of two critical oxygen-containing moieties: a phenolic hydroxyl group (-OH) and a carboxylic acid group (-COOH) [1] [7]. The phenolic hydroxyl group is directly attached to the aromatic ring, contributing to the compound's chemical reactivity and potential for hydrogen bonding interactions [6]. The carboxylic acid functionality is positioned at a quaternary carbon center, which significantly influences the compound's conformational preferences and chemical behavior.

Two methyl groups are strategically positioned at bridgehead positions within the tricyclic framework, adopting α-orientations below the molecular plane [1] [5]. These methyl substituents provide steric hindrance and contribute to the overall three-dimensional shape of the molecule, influencing both its physical properties and biological activity potential.

The aromatic ring system exhibits typical benzene-like properties with enhanced electron density due to the phenolic hydroxyl substitution [5] [6]. This aromatic character contributes to the compound's stability and provides a platform for various chemical transformations, including electrophilic aromatic substitution reactions.

Stereochemical Configuration and Conformational Dynamics

The stereochemical configuration of 13-Hydroxy-8,11,13-podocarpatriene-18-oic acid follows the absolute configuration designation (1R,4aS,10aR) based on the phenanthrene numbering system [1] [8]. This configuration reflects the specific three-dimensional arrangement of substituents around the chiral centers within the tricyclic framework. The molecule exhibits multiple stereochemical centers, with the ring junction stereochemistry characterized by a trans-fused arrangement that provides optimal stability to the overall structure [9].

The A/B ring junction adopts a trans-diaxial arrangement, which is energetically favorable and contributes to the molecule's structural rigidity [9]. The B/C ring junction involves the fusion of a saturated cyclohexane ring with the planar aromatic system, creating a unique geometric constraint that influences the molecule's overall shape and conformational behavior [5].

The quaternary carbon bearing the carboxylic acid group (C-18) maintains an R-configuration, with the acid functionality extending away from the core tricyclic structure [1]. This positioning allows for potential intermolecular interactions while minimizing steric conflicts with the rest of the molecule. The hydroxyl-bearing carbon (C-13) within the aromatic ring system fixes the phenolic group in the aromatic plane, eliminating conformational flexibility at this position [6].

Conformational dynamics analysis reveals that the saturated A-ring and B-ring systems retain some degree of conformational flexibility, with both rings preferentially adopting chair conformations [6]. However, the presence of the aromatic C-ring significantly constrains the overall molecular flexibility, as the aromatic system maintains rigid planarity. The A-ring demonstrates the greatest conformational flexibility, while the B-ring exhibits reduced flexibility due to its direct fusion with the rigid aromatic system.

The carboxylic acid group possesses rotational freedom around the C-C bond connecting it to the quaternary carbon, allowing for various orientations that can accommodate different intermolecular interactions [6]. The methyl groups at bridgehead positions occupy axial orientations and are sterically constrained, contributing to the molecule's overall stability but limiting conformational changes.

The preferred molecular conformation adopts an extended L-shaped geometry, which minimizes intramolecular steric interactions while maximizing the stability of the tricyclic framework [6]. This conformation is stabilized by the rigid aromatic system and the trans-fused ring arrangement. Potential intramolecular hydrogen bonding between the carboxylic acid and other functional groups may further stabilize certain conformational states.

The dynamic behavior of the molecule is characterized by limited ring-flipping processes due to the constraint imposed by the aromatic ring system [6]. The aromatic C-ring acts as a conformational anchor, restricting the degree of flexibility available to the saturated rings while maintaining the overall structural integrity of the podocarpatriene framework.

XLogP3

4.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

274.15689456 g/mol

Monoisotopic Mass

274.15689456 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-10-2024

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